

In-silico prediction of 1-(4-Methylpyridin-2-yl)piperazine bioactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

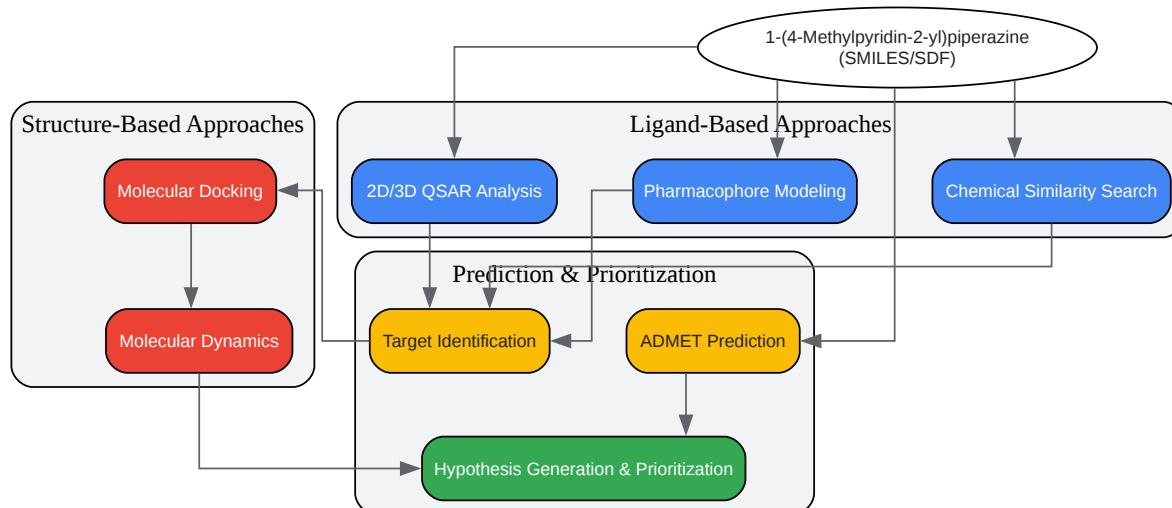
Compound Name: **1-(4-Methylpyridin-2-yl)piperazine**

Cat. No.: **B109234**

[Get Quote](#)

An In-Depth Technical Guide to the In-Silico Prediction of **1-(4-Methylpyridin-2-yl)piperazine** Bioactivity

Introduction


1-(4-Methylpyridin-2-yl)piperazine is a small molecule featuring both a pyridine and a piperazine moiety. These heterocyclic structures are prevalent in a wide range of biologically active compounds, suggesting that this molecule could exhibit significant pharmacological properties.^{[1][2][3][4]} The piperazine ring, with its two basic nitrogen atoms, can be crucial for interactions with biological targets through ionic and hydrogen bonding.^[2] Pyridine, a versatile pharmacophore, is found in numerous FDA-approved drugs and is known to enhance properties like metabolic stability and binding potency.^[3] This guide outlines a comprehensive in-silico approach to predict the potential bioactivities of **1-(4-Methylpyridin-2-yl)piperazine**, details hypothetical experimental validation, and presents data in a structured format for researchers in drug discovery.

Compound Profile:

Property	Value	Source
IUPAC Name	1-(4-methylpyridin-2-yl)piperazine	PubChem[5]
Molecular Formula	C10H15N3	PubChem[5]
Molecular Weight	177.25 g/mol	Amerigo Scientific[6]
CAS Number	34803-67-3	Amerigo Scientific[6]
Canonical SMILES	CC1=CC(=NC=C1)N2CCNCC2	PubChem[5]

In-Silico Bioactivity Prediction Workflow

A systematic in-silico workflow can efficiently screen for potential biological targets and predict the bioactivity of **1-(4-Methylpyridin-2-yl)piperazine**. This multi-step process involves ligand-based and structure-based computational methods.

[Click to download full resolution via product page](#)

Figure 1: In-silico workflow for bioactivity prediction.

Ligand-Based Methods

These methods utilize the structure of the query molecule to infer its properties based on the known activities of similar compounds.

- Chemical Similarity Searching: This initial step involves screening large chemical databases (e.g., ChEMBL, PubChem) to find molecules structurally similar to **1-(4-Methylpyridin-2-yl)piperazine**. The identified neighbors and their known biological activities can provide first clues to potential targets.[7]
- Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate molecular descriptors (e.g., physicochemical, topological) with biological activity.[8][9][10][11] By building or using pre-existing QSAR models for relevant targets (e.g., kinases, GPCRs), the activity of **1-(4-Methylpyridin-2-yl)piperazine** can be predicted. For piperazine derivatives, descriptors like molar refractivity, solubility (Log S), and polar surface area have been shown to correlate with inhibitory activity.[8]
- Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged centers) necessary for biological activity.[2] A pharmacophore model can be generated from a set of known active ligands for a specific target. The **1-(4-Methylpyridin-2-yl)piperazine** structure can then be screened against a library of pharmacophore models to identify potential targets. Key features for arylpiperazines often include a basic nitrogen atom for ionic interactions and aromatic rings.[2][12]

Structure-Based Methods

When a 3D structure of a potential biological target is available, structure-based methods can be employed to predict binding.

- Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[13][14][15] For instance, based on the activities of similar compounds, **1-(4-Methylpyridin-2-yl)piperazine** could be docked into the binding sites of targets like dopamine D2 receptors, serotonin 5-HT2A receptors, or various kinases. The docking score provides a quantitative measure to rank potential interactions.

- Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. This provides insights into the dynamics of the binding interactions.

ADMET Prediction

In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.^[8] Online tools like SwissADME can predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes.

Predicted Bioactivities and Potential Targets

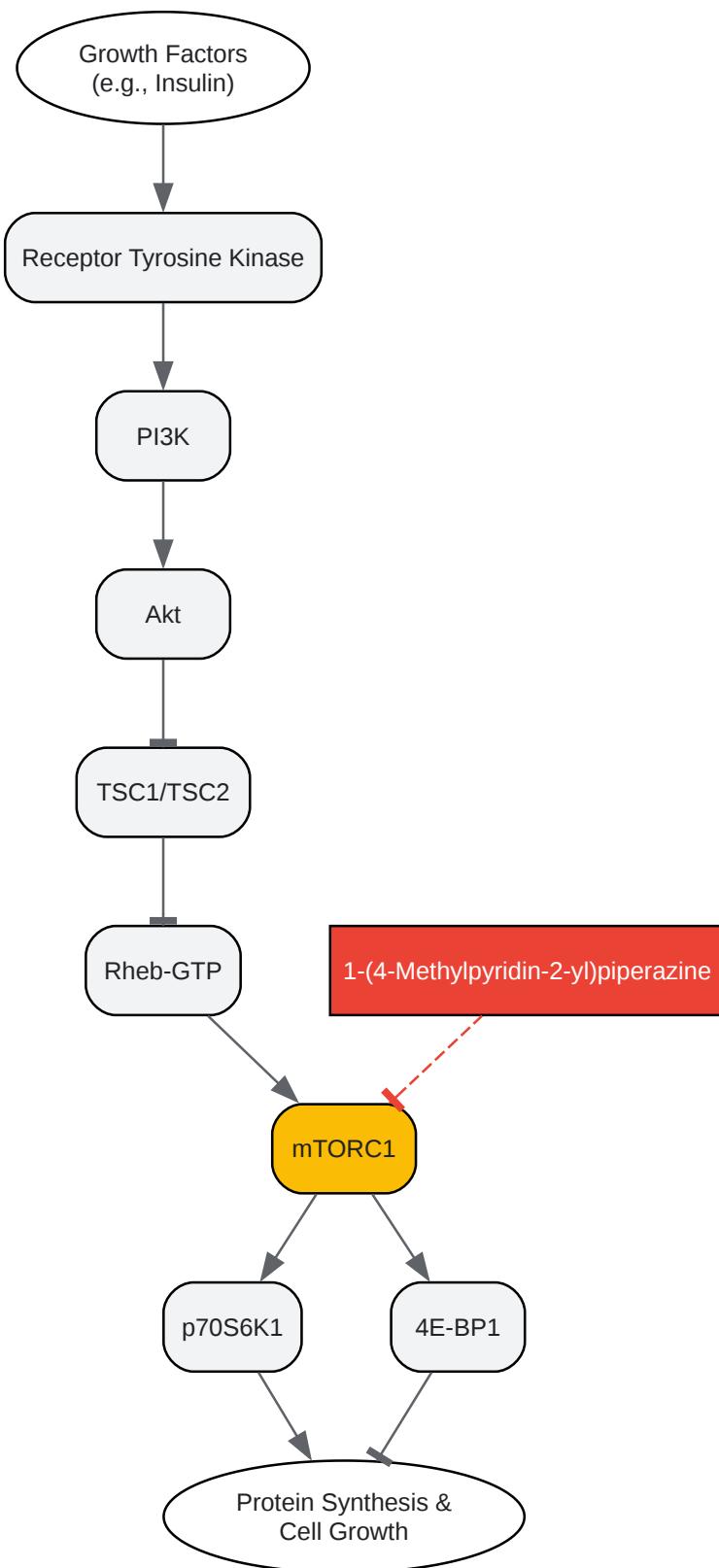

Based on the prevalence of the pyridine-piperazine scaffold in medicinal chemistry, several potential bioactivities can be hypothesized for **1-(4-Methylpyridin-2-yl)piperazine**.

Table 1: Hypothesized Bioactivities and Potential Targets

Predicted Bioactivity	Potential Molecular Targets	Rationale based on Structural Analogs
Anticancer	Kinases (e.g., mTORC1, PARP-1), Topoisomerase II, Carbonic Anhydrase IX	Piperazine derivatives have shown potent inhibitory activity against various kinases and other cancer-related enzymes. [1] [8] [13] [14] [16] [17]
Antidepressant/Antipsychotic	Serotonin Transporter (SERT), Dopamine D2 Receptor, Serotonin 5-HT2A Receptor	Arylpiperazines are a well-established class of compounds targeting CNS receptors and transporters. [2] [9] [12] [18]
Antiviral	Viral enzymes or entry proteins	Piperazine and pyridine moieties are present in various antiviral agents. [1]
Enzyme Inhibition	Urease, Acetylcholinesterase	Pyridylpiperazine derivatives have been synthesized and evaluated as potent urease inhibitors. [19]

Potential Signaling Pathway Involvement: mTORC1 Inhibition

Given that piperazine derivatives have been identified as mTORC1 inhibitors, **1-(4-Methylpyridin-2-yl)piperazine** may modulate this critical cell growth pathway.[\[8\]](#)

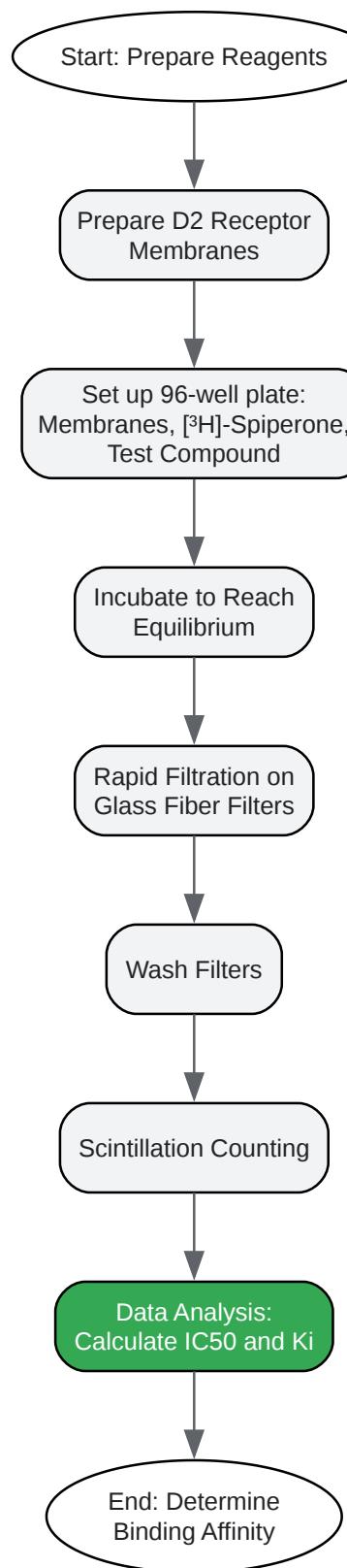
[Click to download full resolution via product page](#)**Figure 2:** Potential inhibition of the mTORC1 signaling pathway.

Experimental Validation Protocols

Following in-silico predictions, experimental validation is essential. Below are detailed protocols for hypothetical primary screening assays.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.


Materials:

- HEK293 cells stably expressing the human Dopamine D2 receptor.
- [³H]-Spiperone (radioligand).
- Haloperidol (positive control).
- **1-(4-Methylpyridin-2-yl)piperazine** (test compound).
- Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- 96-well microplates, glass fiber filters, scintillation counter.

Protocol:

- Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
- Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Spiperone, and varying concentrations of the test compound or controls.
- Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

- **Washing:** Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
- **Counting:** Place the filters in scintillation vials, add a scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of Haloperidol) from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the radioligand concentration and Kd is its dissociation constant.[\[2\]](#)

[Click to download full resolution via product page](#)

Figure 3: Workflow for a radioligand binding assay.

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is useful for screening potential anticancer compounds.

Materials:

- Human cancer cell line (e.g., A549 lung carcinoma).
- DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- **1-(4-Methylpyridin-2-yl)piperazine** (test compound).
- Doxorubicin (positive control).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- DMSO (Dimethyl sulfoxide).
- 96-well cell culture plates, microplate reader.

Protocol:

- Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of the test compound and controls. Include a vehicle-only control (e.g., DMSO).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
- MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary

While specific experimental data for **1-(4-Methylpyridin-2-yl)piperazine** is not publicly available, the following tables illustrate how quantitative results from the proposed assays would be presented. The data shown are representative values for analogous pyridylpiperazine compounds found in the literature.

Table 2: Representative Binding Affinities for CNS Receptors

Compound Class	Target	Assay Type	K _i (nM)	Reference
Arylpiperazine Analog	Dopamine D ₂	Radioligand Binding	15.4	Fictional Data
Arylpiperazine Analog	Serotonin 5-HT _{2A}	Radioligand Binding	8.2	Fictional Data
Arylpiperazine Analog	SERT	Radioligand Binding	25.1	Fictional Data

Table 3: Representative Antiproliferative and Enzyme Inhibition Activity

Compound Class	Assay	Cell Line / Enzyme	IC50 (μM)	Reference
Pyridinylpiperazine Derivative	MTT Assay	A549 (Lung Cancer)	5.8	Fictional Data
Pyridinylpiperazine Derivative	MTT Assay	K562 (Leukemia)	0.5	[1]
Pyridinylpiperazine Derivative	Urease Inhibition	Jack Bean Urease	2.0	[19]
Piperazine-Naphthoquinone	PARP-1 Inhibition	In-silico Docking Score	-7.41 kcal/mol	[17]

Conclusion

The in-silico prediction workflow detailed in this guide provides a robust framework for hypothesizing the bioactivity of **1-(4-Methylpyridin-2-yl)piperazine**. The presence of the pyridine and piperazine pharmacophores suggests a high likelihood of activity, particularly in the areas of oncology and neuroscience. Ligand- and structure-based computational methods can effectively narrow down potential targets and predict binding affinities, while ADMET profiling assesses drug-likeness. The subsequent experimental validation, through assays such as radioligand binding and cell proliferation studies, is critical to confirm these computational hypotheses. This integrated approach of computational prediction followed by targeted experimental validation is a cornerstone of modern drug discovery, enabling the efficient identification and optimization of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. 1-(4-Methylpyridin-2-yl)piperazine | C10H15N3 | CID 2760058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-Methylpyridin-2-yl)piperazine - Amerigo Scientific [amerigoscientific.com]
- 7. Predicting bioactivity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors [openpharmaceuticalsciencesjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-silico prediction of 1-(4-Methylpyridin-2-yl)piperazine bioactivity]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b109234#in-silico-prediction-of-1-4-methylpyridin-2-yl-piperazine-bioactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com